Tetraethylphosphonium hexafluorophosphate

Übersicht

Beschreibung

Tetraethylphosphonium hexafluorophosphate is a biochemical used for proteomics research . It is a novel organic electrolyte with high conductivity in high energy density electric double-layer capacitors (EDLC) .

Molecular Structure Analysis

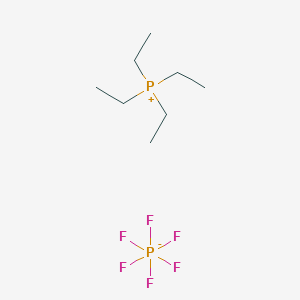

The molecular formula of Tetraethylphosphonium hexafluorophosphate is C8H20F6P2 . The molecular weight is 292.18 .Chemical Reactions Analysis

Tetraethylphosphonium hexafluorophosphate is often used as a non-nucleophilic anion catalyst in organic synthesis . It can also be used as an electrolyte and solvent, and is widely used in the field of electrochemistry .Physical And Chemical Properties Analysis

Tetraethylphosphonium hexafluorophosphate is a solid at 20 degrees Celsius . It should be stored under inert gas and is hygroscopic .Wissenschaftliche Forschungsanwendungen

Electrolytes in Energy Storage Devices

Tetraethylphosphonium hexafluorophosphate: is used as a novel organic electrolyte due to its high conductivity, which is particularly beneficial in high energy density electric double-layer capacitors (EDLCs) . These capacitors, also known as supercapacitors, are energy storage devices that have gained attention for their ability to deliver quick bursts of energy and their long cycle life. The compound’s role in EDLCs is crucial for the development of energy storage technologies that are more efficient and sustainable.

Material Science: Enhancing Capacitor Performance

In material science, Tetraethylphosphonium hexafluorophosphate contributes to the optimization of materials used in capacitors . Its inclusion in the electrode composition can lead to improved power density, which is a key parameter for the performance of capacitors. This application is significant for the advancement of materials that can store and release energy more effectively.

Analytical Chemistry: Ion Chromatography

This compound is utilized in analytical chemistry, particularly in ion chromatography, to help in the separation and analysis of various ions and molecules . Its properties can aid in the development of more precise analytical techniques, which are essential for quality control and research in chemistry.

Synthesis: Phase Transfer Catalysis

Tetraethylphosphonium hexafluorophosphate: finds use in synthesis as a phase transfer catalyst . Phase transfer catalysis is a method that increases the reaction rate by enabling the migration of a reactant from one phase into another where the reaction occurs. This application is vital for chemical synthesis processes that require efficiency and selectivity.

Catalysis: Enhancing Reaction Rates

In catalysis, this compound can be used to enhance reaction rates, making it a valuable asset in various chemical reactions . Its effectiveness in catalysis can lead to more efficient industrial processes, reducing time and costs associated with chemical production.

Environmental Science: Green Chemistry

Lastly, Tetraethylphosphonium hexafluorophosphate is being explored in environmental science as part of green chemistry initiatives . Its use in less toxic and more environmentally friendly processes is an important step towards sustainable development and minimizing the ecological footprint of chemical processes.

Safety and Hazards

Tetraethylphosphonium hexafluorophosphate can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water, and rinse cautiously with water for several minutes .

Wirkmechanismus

Target of Action

Tetraethylphosphonium hexafluorophosphate is primarily used as a novel organic electrolyte . Its primary target is the electric double-layer capacitors (EDLC), where it contributes to high conductivity .

Mode of Action

The compound interacts with its targets, the EDLC, by providing high conductivity. This high conductivity is essential for the efficient functioning of these capacitors .

Biochemical Pathways

Its role as an electrolyte suggests that it may influence the electron transport chain, facilitating the movement of electrons and thus affecting the energy production within the edlc .

Pharmacokinetics

As an electrolyte used in edlc, its bioavailability is likely to be determined by its ability to remain stable and maintain high conductivity under the operating conditions of the capacitor .

Result of Action

The primary molecular effect of Tetraethylphosphonium hexafluorophosphate’s action is the enhancement of conductivity in EDLC . This results in the efficient functioning of these capacitors, contributing to their high energy density .

Action Environment

The action of Tetraethylphosphonium hexafluorophosphate can be influenced by environmental factors such as temperature and humidity. For instance, it is known to be stable at room temperature but decomposes when heated to 65 °C . Therefore, maintaining an optimal environment is crucial for preserving its action, efficacy, and stability .

Eigenschaften

IUPAC Name |

tetraethylphosphanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20P.F6P/c1-5-9(6-2,7-3)8-4;1-7(2,3,4,5)6/h5-8H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJZBUQKNTCKXAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[P+](CC)(CC)CC.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20F6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375226 | |

| Record name | Tetraethylphosphonium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetraethylphosphonium hexafluorophosphate | |

CAS RN |

111928-07-5 | |

| Record name | Tetraethylphosphonium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylphosphonium Hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-4-oxo-, ethyl ester](/img/structure/B48035.png)